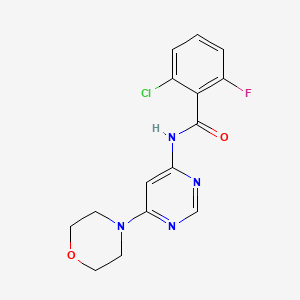

2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

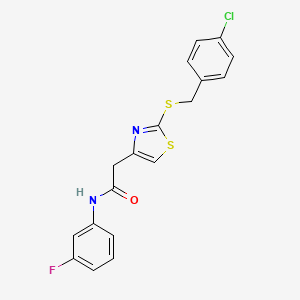

“2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide” is a synthetic compound with the molecular formula C15H14ClFN4O2 and a molecular weight of 336.75 . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

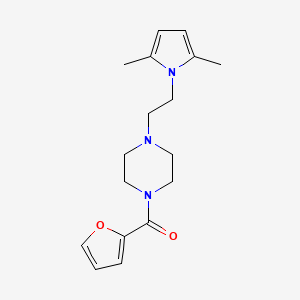

The molecular structure of “this compound” is characterized by the presence of a morpholinopyrimidinyl group attached to a chlorofluorobenzamide moiety . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 336.75 g/mol. It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors. The compound has three rotatable bonds. Its topological polar surface area is 67.4 Ų .

Scientific Research Applications

Synthesis and Microbial Activity

A study focused on the synthesis of novel fluorinated morpholine-containing benzamide derivatives, highlighting their microbial activities. These derivatives were synthesized through a reaction involving 2-fluoro-4-morpholinobenzenamine and various substituted benzoyl chlorides, resulting in compounds characterized by spectral techniques. The synthesis process was noted for its advantages, such as cost-effectiveness, short reaction times, mild conditions, and eco-friendliness. Some compounds exhibited potent antifungal and antibacterial activity, compared with standard drugs like Gentamycin, Ampicillin, and others (Patharia et al., 2020).

Luminescent Properties and Photo-induced Electron Transfer

Research on novel piperazine substituted naphthalimide model compounds demonstrated interesting luminescent properties and photo-induced electron transfer (PET) processes. The study explored the fluorescence spectra and quantum yields of these compounds, revealing their potential as pH probes and insights into the PET process from alkylated amine donors to the naphthalimide moiety (Gan et al., 2003).

Antimycobacterial Activity

Another research project synthesized fluorinated benzothiazolo imidazole compounds, demonstrating promising antimicrobial activity. This study highlights the process of obtaining 2-amino-6-fluoro-7-chlorobenzothiazole and its subsequent reactions to produce various derivatives. Some of these derivatives showed significant antimicrobial activity, underscoring the potential of such compounds in addressing microbial infections (Sathe et al., 2011).

Imaging Sigma2 Receptor Status of Solid Tumors

In the realm of medical imaging, a study synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma2 receptor status in solid tumors. This work provides insights into the design, synthesis, and evaluation of these compounds, highlighting their high tumor uptake and potential as imaging agents for solid tumors (Tu et al., 2007).

Synthesis of Gefitinib

Gefitinib, a known anticancer drug, was synthesized from 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, showcasing the practical application of morpholine derivatives in pharmaceutical synthesis. The study outlines the conversion processes and conditions leading to the final product, emphasizing the efficiency and yield of the synthesis (Jin et al., 2005).

properties

IUPAC Name |

2-chloro-6-fluoro-N-(6-morpholin-4-ylpyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN4O2/c16-10-2-1-3-11(17)14(10)15(22)20-12-8-13(19-9-18-12)21-4-6-23-7-5-21/h1-3,8-9H,4-7H2,(H,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAVNQUYKLXQSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Bis[3-[[bis(sodiooxycarbonylmethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3H-2,1-benzooxathiole 1,1-dioxide](/img/no-structure.png)

![(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616642.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616645.png)

![Naphthalen-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2616646.png)

![1,6,7-trimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2616653.png)